Lipophilicity (clogP) Compared with the 1‑Phenyl‑5‑(4‑bromophenyl) Analog
The target compound’s computed clogP (XLogP3 = 2.6) is substantially lower than that of the 1‑phenyl analog 2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide (calculated XLogP3 ≈ 4.0) [1]. This 1.4‑log‑unit difference corresponds to a ~25‑fold difference in predicted octanol/water partition coefficient, directly impacting membrane permeability, aqueous solubility, and non‑specific binding in biochemical assays [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.6 |
| Comparator Or Baseline | 2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide (CAS 1206997-44-5), XLogP3 ≈ 4.0 |
| Quantified Difference | Δ clogP ≈ 1.4 log units |
| Conditions | Computed values from PubChem; predictions based on XLogP3 algorithm, consistent across structurally validated analogs |
Why This Matters
A 1.4‑log‑unit lipophilicity difference can alter IC₅₀ values by orders of magnitude in cell‑based assays; the lower clogP of the target compound makes it the preferred choice when minimizing off‑target partitioning into lipid compartments is critical [3].
- [1] PubChem Compound Summary CID 49671559 (target) and CID for 2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide (CAS 1206997-44-5). National Center for Biotechnology Information (2026). View Source
- [2] Waring, M. J. Lipophilicity in drug discovery. Expert Opin. Drug Discov. 2010, 5, 235–248. View Source
- [3] Arnott, J. A.; Planey, S. L. The influence of lipophilicity in drug discovery and design. Expert Opin. Drug Discov. 2012, 7, 863–875. View Source
